2-Amino-3-(3,4-dichlorobenzoyl)indolizine-1-carboxamide
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Overview
Description
2-Amino-3-(3,4-dichlorobenzoyl)indolizine-1-carboxamide is a synthetic compound that belongs to the indolizine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3,4-dichlorobenzoyl)indolizine-1-carboxamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-aminoindolizine-1-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3,4-dichlorobenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indolizine derivatives.
Scientific Research Applications
2-Amino-3-(3,4-dichlorobenzoyl)indolizine-1-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-3-(3,4-dichlorobenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-2-carboxylic acid: Known for its anti-inflammatory and analgesic properties.
Indole-3-carbinol: Studied for its anticancer properties.
Uniqueness
2-Amino-3-(3,4-dichlorobenzoyl)indolizine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorobenzoyl group enhances its potential as a therapeutic agent by increasing its binding affinity to target molecules and improving its stability .
Properties
Molecular Formula |
C16H11Cl2N3O2 |
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Molecular Weight |
348.2 g/mol |
IUPAC Name |
2-amino-3-(3,4-dichlorobenzoyl)indolizine-1-carboxamide |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-9-5-4-8(7-10(9)18)15(22)14-13(19)12(16(20)23)11-3-1-2-6-21(11)14/h1-7H,19H2,(H2,20,23) |
InChI Key |
MRHMPGWHZDNFDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=C(C=C3)Cl)Cl)N)C(=O)N |
Origin of Product |
United States |
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